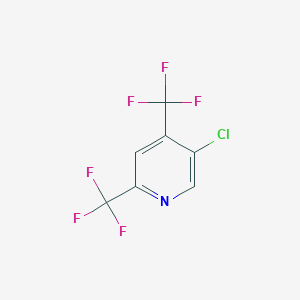
5-Chloro-2,4-bis(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,4-bis(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of two trifluoromethyl groups and one chlorine atom attached to a pyridine ring. This compound is known for its high chemical stability and unique physicochemical properties, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process can yield the desired compound in good yield through a one-step reaction .
Industrial Production Methods
Industrial production of 5-Chloro-2,4-bis(trifluoromethyl)pyridine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the pyridine ring .
Applications De Recherche Scientifique
5-Chloro-2,4-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-Chloro-2,4-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The presence of trifluoromethyl groups enhances its ability to penetrate biological membranes and interact with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has only one trifluoromethyl group.
4-(Trifluoromethyl)pyridine: This compound lacks the chlorine atom and has only one trifluoromethyl group.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound contains two pyridine rings and is used as a ligand in coordination chemistry.
Uniqueness
5-Chloro-2,4-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups and one chlorine atom on the pyridine ring. This combination imparts distinct physicochemical properties, such as high chemical stability and enhanced biological activity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C7H2ClF6N |
|---|---|
Poids moléculaire |
249.54 g/mol |
Nom IUPAC |
5-chloro-2,4-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H |
Clé InChI |
SZOOHWYGFQZMJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






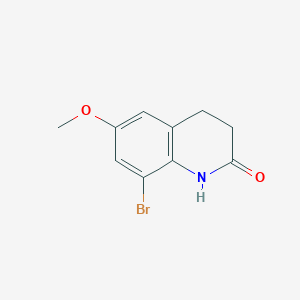
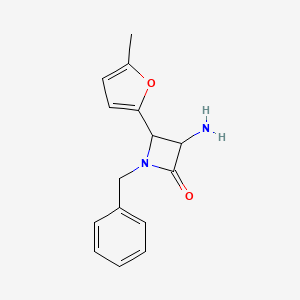
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
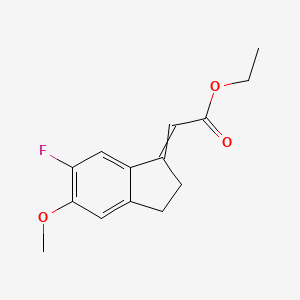
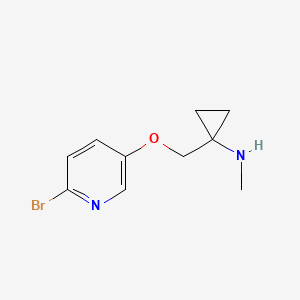
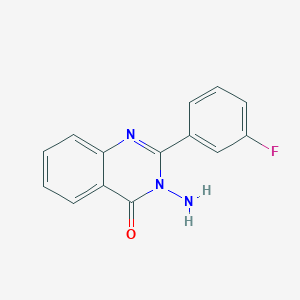
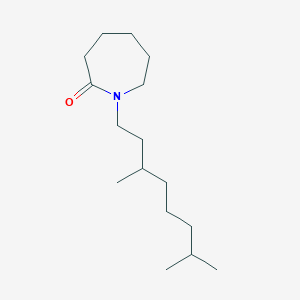
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
